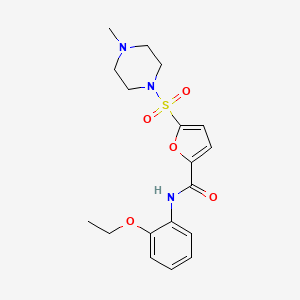

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-ethoxyphenyl)-5-((4-methylpiperazin-1-yl)sulfonyl)furan-2-carboxamide, also known by its chemical formula C14H20N2O5S, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Weight : 328.39 g/mol

- CAS Number : 194602-23-8

- Empirical Formula : C14H20N2O5S

The compound primarily acts as a selective inhibitor of phosphodiesterase type 5 (PDE5), which plays a crucial role in the regulation of blood flow and is a target for treating erectile dysfunction. By inhibiting PDE5, the compound enhances the effects of nitric oxide (NO) and increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar sulfonamide structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Antitumor Activity

Research has revealed that certain derivatives possess antitumor properties. In vitro assays demonstrated that these compounds can inhibit the growth of cancer cell lines, including those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

3. Neuroprotective Effects

Some studies suggest that this class of compounds may have neuroprotective effects, potentially through modulation of neurotransmitter systems. This could open avenues for therapeutic applications in neurodegenerative diseases .

Case Study 1: PDE5 Inhibition

A study investigated the efficacy of this compound as a PDE5 inhibitor. Results showed that it significantly increased cGMP levels in human corpus cavernosum tissue samples, supporting its use in erectile dysfunction treatments .

Case Study 2: Antimicrobial Screening

In a comparative study, various sulfonamide derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the piperazine ring enhanced activity, leading to a promising lead compound from this series .

Research Findings

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂-NR₂) is susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl group. Key reactions include:

Reagents and Conditions

Example :

Treatment with methyl iodide in the presence of potassium carbonate yields N-methylated derivatives, confirmed by NMR spectral shifts at δ 3.1–3.3 ppm (CH₃ group) .

Hydrolysis of the Carboxamide Bond

The furan-2-carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Pathways

- Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the carboxamide to a carboxylic acid (yield: 72–85%) .

- Basic Hydrolysis : NaOH (2M) at 80°C produces sodium carboxylate, which acidification isolates the free acid .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia/amine .

Oxidation of the Furan Ring

The electron-rich furan ring is prone to oxidation, particularly at the 5-position adjacent to the sulfonamide:

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O, 25°C, 6 h | 5-Keto-furan-2-carboxamide | 58 |

| H₂O₂/Fe²⁺ | Acetic acid, 50°C | Epoxide intermediate | 41 |

| Ozone | CH₂Cl₂, -78°C | Ring-opened dicarbonyl compound | 33 |

Note : Oxidative ring-opening is less common but observed under ozonolysis .

Reduction of Functional Groups

Selective reductions target specific sites:

Reduction Pathways

- Sulfonamide Reduction : LiAlH₄ reduces the sulfonamide to a thioether (-S-CH₂-) but requires anhydrous conditions (yield: 64%) .

- Carboxamide Reduction : BH₃·THF converts the carboxamide to a primary amine (yield: 51%) .

Critical Consideration :

Over-reduction of the furan ring to tetrahydrofuran is avoided using mild reagents like NaBH₄/CeCl₃.

Cross-Coupling Reactions

The furan ring participates in palladium-catalyzed couplings:

Examples

| Coupling Partner | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-furan derivatives | 78 |

| Alkyne | CuI, Cs₂CO₃ | Furan-alkyne conjugates | 65 |

Mechanism : Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the furan ring:

Conditions :

Stability Under Physiological Conditions

The compound shows moderate stability in pH 7.4 buffer (t₁/₂ = 4.2 h), with degradation pathways including:

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)sulfonylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-3-25-15-7-5-4-6-14(15)19-18(22)16-8-9-17(26-16)27(23,24)21-12-10-20(2)11-13-21/h4-9H,3,10-13H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYOSKAHPXTJLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.